Z-D-Allo-Thr-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

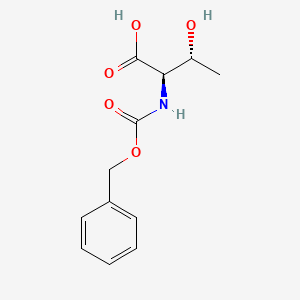

Z-D-Allo-Thr-OH, also known as Z-D-Allo-Threonine, is a derivative of the amino acid threonine. It is a specialty product used primarily in proteomics research. The compound has a molecular formula of C16H23NO5 and a molecular weight of 309.36 . It is often used in the synthesis of peptides and other complex molecules due to its unique stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Allo-Thr-OH can be synthesized using threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds. These enzymes enable the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids starting from achiral precursors like glycine and an aldehyde . Another method involves the use of chiral Ni(II) complex-assisted α-epimerization, starting from (S)-Threonine (tBu)-OH .

Industrial Production Methods

Industrial production of this compound typically involves biocatalysis due to its high stereoselectivity and mild reaction conditions. Threonine aldolases from various bacterial and fungal species are isolated and used as biocatalysts for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Z-D-Allo-Thr-OH undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of threonine, such as β-hydroxy-α-amino acids and their corresponding ketones, aldehydes, and substituted derivatives .

Scientific Research Applications

Z-D-Allo-Thr-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein structure.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a chiral intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Z-D-Allo-Thr-OH involves its incorporation into peptides and proteins, where it influences their structure and function. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Fmoc-D-Allo-Thr(tBu)-OH: A derivative used in solid-phase peptide synthesis.

D-allo-Threonine: Another stereoisomer of threonine used in similar applications.

Uniqueness

Z-D-Allo-Thr-OH is unique due to its specific stereochemistry, which allows for the formation of highly stereoselective products. This makes it particularly valuable in the synthesis of complex peptides and pharmaceuticals, where precise control over stereochemistry is crucial .

Biological Activity

Z-D-Allo-Thr-OH, a derivative of threonine, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound is characterized by its specific stereochemistry and functional groups that contribute to its biological properties. The synthesis typically involves standard peptide coupling techniques using Fmoc chemistry. For instance, the ester bond formation between the side chain hydroxyl group of threonine and carboxyl groups of other amino acids is achieved using coupling agents like DIC/DMAP, ensuring minimal epimerization during the process .

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity. Lipopeptides, which include derivatives like this compound, are known for their ability to disrupt bacterial membranes, leading to cell lysis. This property is particularly valuable in combating antibiotic-resistant strains of bacteria .

Antiproliferative Effects

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. In vitro studies have shown that concentrations of this compound can effectively reduce cell viability in several cancer types .

Case Studies

- Antimicrobial Activity Against Staphylococcus aureus : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In a comparative analysis involving various lipopeptide derivatives, this compound showed a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours of treatment .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, causing destabilization and subsequent cell death.

- Apoptotic Pathways : The compound activates caspase pathways leading to programmed cell death in cancer cells, which is crucial for its antiproliferative effects .

Comparative Analysis with Other Amino Acids

A comparative study of various amino acid derivatives showed that this compound exhibited superior antimicrobial and antiproliferative activities compared to its analogs. This suggests that modifications in the structure can significantly enhance biological efficacy .

Data Summary

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m1/s1 |

InChI Key |

IPJUIRDNBFZGQN-PSASIEDQSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.